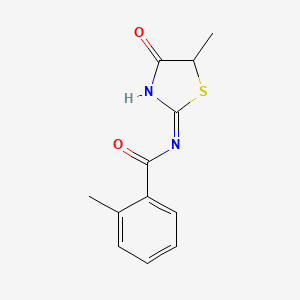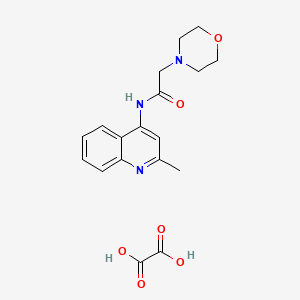![molecular formula C14H20N6O2 B6060363 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6060363.png)
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide (NO) signaling pathway. ODQ has been extensively studied in scientific research due to its ability to modulate the NO-cGMP signaling pathway, which is involved in numerous physiological processes.
Wirkmechanismus
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine inhibits sGC by binding to its heme group and preventing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This results in a decrease in cGMP levels, which in turn affects downstream signaling pathways that are regulated by cGMP.
Biochemical and Physiological Effects
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been shown to have a number of biochemical and physiological effects. It can modulate smooth muscle relaxation, platelet aggregation, and neurotransmitter release, among other functions. 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has also been shown to affect cardiovascular function, inflammation, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its high potency and selectivity for sGC. It is also relatively easy to use and can be administered in vitro or in vivo. However, 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. One area of interest is the development of new sGC inhibitors that are more potent and selective than 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. Another area of research is the investigation of the role of the NO-cGMP signaling pathway in various disease states, such as cardiovascular disease, inflammation, and cancer. Finally, there is potential for the development of new therapeutic agents based on 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine and related compounds.
Synthesemethoden
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized using a multi-step process that involves the reaction of various starting materials, including 5-aminopyrazine-2-carboxylic acid, 1-azepanamine, and tetrahydrofuran-3-carboxylic acid. The synthesis process is complex and requires careful attention to detail to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been widely used in scientific research as a tool to investigate the role of the NO-cGMP signaling pathway in various physiological processes. It has been shown to modulate smooth muscle relaxation, platelet aggregation, and neurotransmitter release, among other functions. 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has also been used to study the effects of NO on cardiovascular function, inflammation, and oxidative stress.
Eigenschaften
IUPAC Name |
5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-2-4-7-20(6-3-1)14-13(15-10-5-8-21-9-10)16-11-12(17-14)19-22-18-11/h10H,1-9H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDJWDCAULAHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=NON=C3N=C2NC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-{1-[3-(5-methyl-2-furyl)benzyl]-3-piperidinyl}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6060285.png)
![4-{[{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6060292.png)
![N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B6060302.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B6060309.png)

![N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6060318.png)
![3-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6060328.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6060332.png)
![4-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6060340.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6060345.png)

![(3,4-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6060365.png)
![4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060393.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B6060398.png)